molecular formula C16H17NO2S B2821141 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide CAS No. 1448079-05-7

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Cat. No.: B2821141
CAS No.: 1448079-05-7
M. Wt: 287.38
InChI Key: POXPWLLBJLJVLF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group. This structure incorporates several functional motifs of interest in medicinal and synthetic chemistry, including a secondary amide linkage, a benzylic alcohol, and a thioether moiety . The compound is part of a broader class of chemicals researched for their potential as building blocks in organic synthesis and for various pharmaceutical applications. Compounds with similar structural features, such as the 2-hydroxy-2-phenylethylbenzamide scaffold and the (methylthio)phenyl group, are frequently explored in scientific research . Research Applications: Specific research applications and mechanism of action for this compound are not currently detailed in the literature. Researchers are advised to consult specialized scientific databases for the latest investigative studies. Notice: This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXPWLLBJLJVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves the reaction of 4-(methylthio)benzaldehyde with 2-aminoethanol to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmacophore.

    Medicine: Exploring its potential therapeutic effects and mechanisms of action.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is not well-documented. based on its structure, it may interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding if reactive groups are present. The specific pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Key Substituents logP* Bioactivity Highlights References
This compound Hydroxyethyl, 4-(methylthio)phenyl ~3.2 Potential low cytotoxicity
Nitazoxanide Nitrothiazole, acetyloxy ~2.8 Antiparasitic (EC₅₀: 0.5–5 μM)
2-Hydroxy-N-(4-methylphenyl)benzamide Ortho-hydroxy, 4-methylphenyl ~2.5 Synthetic precursor
4-Fluoro-N-[3-(2-fluorophenyl)-...benzamide Difluorophenyl, thienylidene ~3.5 Crystallographic stability

*Estimated using ChemDraw.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H19_{19}NO2_2S, with a molecular weight of approximately 299.39 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Hydroxy group (-OH) : Enhances hydrogen bonding capabilities.
  • Methylthio group (-S-CH3_3) : May influence reactivity and biological interactions.
  • Benzamide structure : Provides a framework for interaction with various biological targets.

The biological activity of this compound is thought to arise from its interactions with specific molecular targets, including enzymes and receptors. The hydroxy group facilitates hydrogen bonding, which can modulate protein activity. Additionally, the methylthio group may enhance binding affinity or stability, potentially leading to increased therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors involved in cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : There is evidence suggesting that derivatives of benzamide can exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
AntimicrobialEffective against bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of structurally similar compounds found that certain benzamide derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL, suggesting a promising therapeutic role in combating bacterial infections .

Case Study: Antioxidant Properties

Another study assessed the antioxidant capacity of methylthio-substituted benzamides using DPPH radical scavenging assays. Results indicated that these compounds exhibited significant scavenging activity, comparable to established antioxidants like ascorbic acid.

Q & A

Q. What synthetic strategies are recommended for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a hydroxy-substituted phenethylamine precursor. Key steps include:
  • Amide bond formation : React 4-(methylthio)phenethyl alcohol with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
  • Hydroxy group protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group during coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Optimization : Adjust reaction temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) to improve yields (>75%) .
    Table 1 : Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents side reactions
SolventDMF/THFEnhances solubility
Reaction Time6–8 hoursCompletes coupling

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to confirm the benzamide backbone and substituents. Key signals: hydroxy proton (~5.2 ppm, broad), methylthio group (~2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: 342.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate this compound’s interaction with therapeutic targets?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., benzamide derivatives with anti-inflammatory or anticancer activity) .
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. Measure IC₅₀ values via dose-response curves (1–100 µM range) .
  • Cell-Based Studies : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

Q. What strategies resolve contradictions in reported bioactivities of structurally similar benzamides?

  • Methodological Answer :
  • Structural Reanalysis : Perform X-ray crystallography or DFT calculations to confirm regiochemistry and stereochemistry, as minor structural variations (e.g., hydroxy vs. methoxy groups) significantly alter activity .
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ calculation methods). Address batch-to-batch variability via HPLC purity checks (>95%) .
  • Orthogonal Assays : Validate conflicting results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the hydroxyethyl and methylthio groups’ roles in hydrogen bonding and hydrophobic contacts .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogs .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .

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